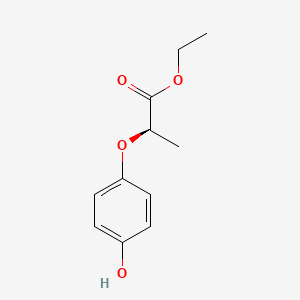

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Descripción general

Descripción

“®-Ethyl 2-(4-hydroxyphenoxy)propanoate” is an organic compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da . This compound is also known by other names such as “(2R)-2-(4-Hydroxyphénoxy)propanoate d’éthyle” in French, “Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate”, and “Ethyl- (2R)-2-(4-hydroxyphenoxy)propanoat” in German .

Molecular Structure Analysis

The InChI code for “®-Ethyl 2-(4-hydroxyphenoxy)propanoate” is 1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3 . This indicates the specific arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis

“®-Ethyl 2-(4-hydroxyphenoxy)propanoate” is a compound with a molecular weight of 210.23 . It is typically stored in a dry room at normal temperature . The physical form can be liquid, solid, semi-solid, or lump .Aplicaciones Científicas De Investigación

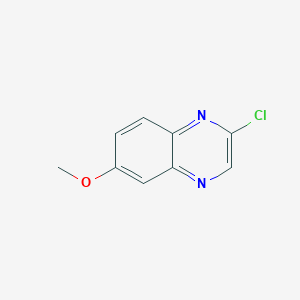

Agricultural Applications Herbicide Intermediates

®-Ethyl 2-(4-hydroxyphenoxy)propanoate is a key intermediate in the synthesis of enantiomerically pure phenoxypropionic acid herbicides. These herbicides are widely used in agriculture to control broadleaf weeds due to their selective action and low toxicity to crops .

Biotechnological Synthesis

Microorganisms with hydroxylases can facilitate the biosynthesis of Ethyl ®-(+)-2-(4-hydroxyphenoxy)propionate through the selective introduction of a hydroxyl group into the substrate . This biotechnological approach offers a sustainable method for producing this compound.

Pharmaceutical Applications Antioxidant Properties

The compound has potential as an antioxidant, which could be leveraged in pharmaceutical applications to mitigate oxidative stress-related diseases .

Pharmaceutical Intermediates

It is also used as an intermediate in pharmaceutical manufacturing, contributing to the synthesis of various drugs .

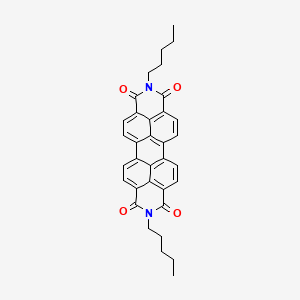

Materials Science Polymer Synthesis

Ethyl ®-(+)-2-(4-hydroxyphenoxy)propionate is utilized in the preparation of quaternary copolymerized polyaryletherketone, a material known for its high thermal stability and mechanical strength .

Safety and Handling

Due to its chemical properties, handling of this compound requires caution as it may cause skin and eye irritation. Appropriate safety measures must be taken during research and industrial applications .

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYSHPJWNMPBPE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509381 | |

| Record name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | |

CAS RN |

71301-98-9 | |

| Record name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71301-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071301989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

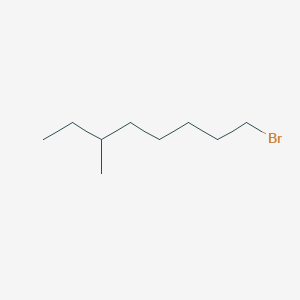

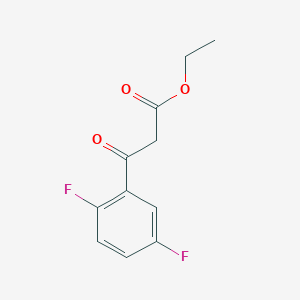

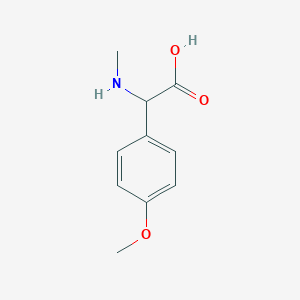

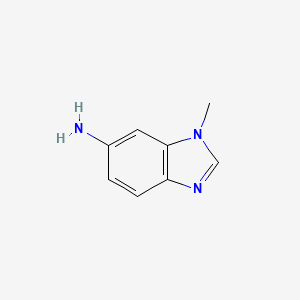

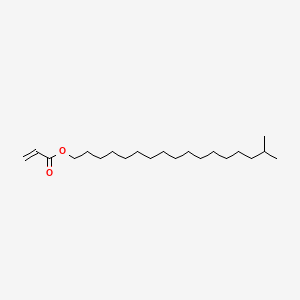

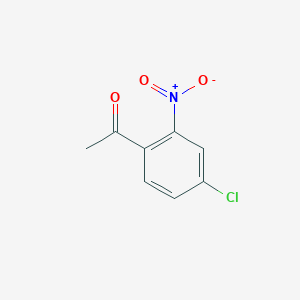

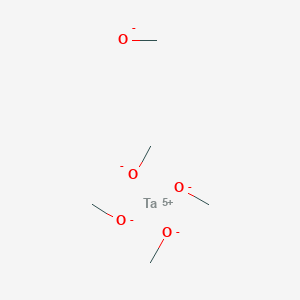

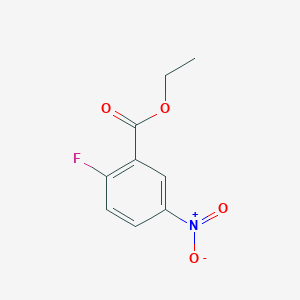

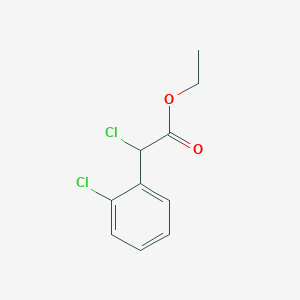

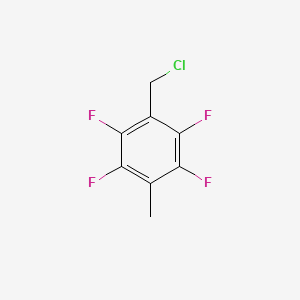

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate in chemical synthesis?

A1: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate serves as a crucial chiral intermediate in the synthesis of Cyhalofop-butyl [, ]. This compound is not the final product itself but plays a vital role in achieving the desired stereochemistry and functionality in the final herbicide molecule.

Q2: How is (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate synthesized, and what are the key improvements achieved in recent research?

A2: The synthesis starts from either D-lactic acid [] or (S)-methyl lactate []. Both routes involve esterification followed by reaction with p-toluenesulfonyl chloride to yield a key intermediate. This intermediate then undergoes a condensation reaction with hydroquinone to produce (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate. Researchers have focused on optimizing this synthesis, particularly the condensation step. By refining reagents, raw materials, and procedures, the yield has been significantly increased from 76% to 92% with a GC purity reaching 96% []. This improved process offers advantages like readily available materials, mild reaction conditions, and reduced environmental impact, making it suitable for large-scale production.

Q3: How is the structure of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate confirmed?

A3: The synthesized (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is characterized using various spectroscopic techniques. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) are employed to confirm the structure of the compound []. This ensures the correct connectivity and arrangement of atoms within the molecule. Additionally, Gas Chromatography (GC) is utilized to assess the purity of the synthesized compound, confirming its suitability for further synthetic steps [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.